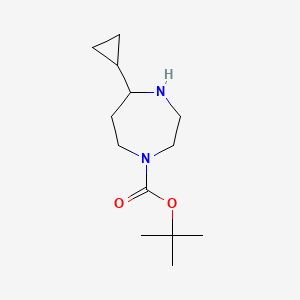
tert-Butyl 5-cyclopropyl-1,4-diazepane-1-carboxylate
説明
Tert-Butyl 5-cyclopropyl-1,4-diazepane-1-carboxylate: is a chemical compound with the molecular formula C₁₀H₂₀N₂O₂ . It is a derivative of 1,4-diazepane, featuring a tert-butyl group and a cyclopropyl ring attached to the nitrogen atom in the diazepane ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Homopiperazine Derivation: The compound can be synthesized starting from homopiperazine, which undergoes a series of reactions to introduce the tert-butyl and cyclopropyl groups.
Boc Protection: The diazepane nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl 1,4-diazepane-1-carboxylate.
Cyclopropyl Introduction: The cyclopropyl group is introduced through a reaction with cyclopropyl bromide or cyclopropyl chloride under suitable conditions.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the diazepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various halides and nucleophiles are used for substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the diazepane ring.
科学的研究の応用
Chemistry: Tert-butyl 5-cyclopropyl-1,4-diazepane-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound serves as a biochemical reagent in life science research, aiding in the study of biological processes and pathways. Medicine: It is explored for its potential therapeutic applications, including its use in drug discovery and development. Industry: The compound is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism by which tert-butyl 5-cyclopropyl-1,4-diazepane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
類似化合物との比較
Tert-Butyl 1,4-diazepane-1-carboxylate: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
Tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate: Contains an oxo group instead of the cyclopropyl group, leading to distinct biological activities.
Tert-Butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate:
Uniqueness: Tert-butyl 5-cyclopropyl-1,4-diazepane-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts specific chemical and biological properties not found in other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
tert-butyl 5-cyclopropyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-11(10-4-5-10)14-7-9-15/h10-11,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCHSTHBNHEIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(NCC1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















